Synthetic Accessibility via Scalable Route
A published, peer-reviewed synthesis of 6-(difluoromethyl)quinolin-3-amine achieves a total yield of 31.4% over five steps, starting from 6-quinolinecarboxylic acid [1]. This route involves sequential acylation, difluoromethylation, bromination, Pd-catalyzed C–N cross-coupling, and amino deprotection [1]. While direct comparative yield data for analogous 6-substituent syntheses under identical conditions are not available in the literature, this reported yield serves as a benchmark for feasibility assessment when evaluating procurement vs. internal synthesis.
| Evidence Dimension | Synthetic Yield (Total Over 5 Steps) |
|---|---|
| Target Compound Data | 31.4% total yield |
| Comparator Or Baseline | No direct comparator data available in public domain |
| Quantified Difference | N/A – serves as process feasibility benchmark |
| Conditions | 6-Quinolinecarboxylic acid starting material; acylation, difluoromethylation, bromination, Pd-catalyzed C–N coupling, deprotection |
Why This Matters
Provides a reproducible synthetic route with documented yield, enabling cost estimation and scalability assessment for procurement decisions.
- [1] Lu, R.-X.; Zhao, L.-F.; Zhang, L.; Xu, W.-L.; Xu, W.-Z. Synthesis of 3-Amino-6-difluoromethyl Quinoline. J. Fine Chem. Intermed. 2023, 53 (1), 49–55. View Source
